![molecular formula C18H26N4O2 B4434967 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4434967.png)
2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide
Overview
Description
2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is complex and not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to interact with a variety of biological targets, including ion channels, receptors, and enzymes. By modulating the activity of these targets, this compound can have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has a wide range of biochemical and physiological effects. Some of the most important effects of this compound include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Antiviral properties: 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to have antiviral properties, making it a promising candidate for the development of new antiviral drugs.
3. Modulation of neurotransmitter receptors: This compound has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide in lab experiments include its wide range of biochemical and physiological effects and its potential applications in cancer research, neuroscience research, and infectious disease research. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method for this compound is complex and requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide. Some of the most important areas for future research include:
1. Further studies on the mechanism of action of this compound: A better understanding of the mechanism of action of this compound could lead to the development of more effective treatments for a wide range of diseases.
2. Development of new cancer treatments: 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
3. Development of new antiviral drugs: This compound has been shown to have antiviral properties, making it a promising candidate for the development of new antiviral drugs.
4. Development of new treatments for neurological disorders: This compound has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
In conclusion, 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is a valuable tool for scientific research. This compound has a wide range of biochemical and physiological effects, making it useful for understanding various biological processes. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. By continuing to study this compound, scientists may be able to develop new treatments for a wide range of diseases.
Scientific Research Applications
2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes. Some of the most important scientific research applications of this compound include:
1. Cancer Research: 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been found to have anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a promising candidate for the development of new cancer treatments.
2. Neuroscience Research: This compound has also been found to have potential applications in neuroscience research. It has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
3. Infectious Disease Research: 2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has also been studied for its potential applications in infectious disease research. This compound has been shown to have antiviral properties, making it a promising candidate for the development of new antiviral drugs.
properties
IUPAC Name |
2-methyl-N-[1-methyl-2-(2-morpholin-4-ylethyl)benzimidazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)18(23)19-14-4-5-16-15(12-14)20-17(21(16)3)6-7-22-8-10-24-11-9-22/h4-5,12-13H,6-11H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWLVPAPXBBPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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